molecular formula C3H9NS B103984 2-(Methylthio)ethylamine CAS No. 18542-42-2

2-(Methylthio)ethylamine

Cat. No. B103984
CAS RN: 18542-42-2
M. Wt: 91.18 g/mol
InChI Key: CYWGSFFHHMQKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)ethylamine is a chemical moiety that has been explored in various research contexts. It is a structural component in a range of compounds with diverse biological and chemical properties. For instance, it is part of the structure of certain oligonucleotides with improved protein binding properties and high binding affinity to target RNA . It also appears in the context of peptide synthesis as a protective group for carboxyl groups .

Synthesis Analysis

The synthesis of compounds containing the 2-(methylthio)ethylamine moiety can involve different chemical strategies. For example, a novel class of sigma ligands, which includes a structure derived from 2-(methylthio)ethylamine, was synthesized and showed high affinity for the sigma receptor . Another study reported the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, which, while not the same, shares some structural similarities with 2-(methylthio)ethylamine . These syntheses often involve multi-step reactions and are designed to yield compounds with specific biological activities or chemical properties.

Molecular Structure Analysis

The molecular structure of compounds containing the 2-(methylthio)ethylamine moiety can be quite complex. In the case of oligonucleotides modified with 2'-O-[2-(methylthio)ethyl], the crystal structure analysis provided insights into their improved RNA binding affinity and protein binding properties . Similarly, the structural analysis of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, which includes the methylthio group, revealed a one-dimensional parallel structure formed by hydrogen bonding and weak interactions .

Chemical Reactions Analysis

The chemical reactivity of the 2-(methylthio)ethylamine moiety can be influenced by its incorporation into various compounds. For instance, the 2-(p-nitrophenylthio)ethyl group, which is related to the 2-methylthioethyl group, was used for carboxyl-group protection in peptide synthesis and could be selectively removed by conversion into the corresponding sulphone . This demonstrates the versatility of the 2-(methylthio)ethylamine moiety in chemical synthesis and its potential utility in the design of compounds with specific reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 2-(methylthio)ethylamine moiety are determined by the overall structure of the compound. For example, oligonucleotides modified with 2'-O-[2-(methylthio)ethyl] showed limited resistance to exonuclease degradation, which is a significant property for antisense activity . The binding affinities and inhibitory activities of compounds, such as those targeting monoamine oxidases, are also influenced by the presence of the 2-(methylthio)ethylamine structure .

Scientific Research Applications

2-(Methylthio)ethylamine is a versatile compound with several potential applications, primarily as a pharmaceutical intermediate . This means it is used in the production of various pharmaceuticals.

According to the information available, 2-(Methylthio)ethylamine is a colorless liquid that can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine . It is also mentioned as a ligand and, via Schiff base condensations, a ligand precursor .

  • Pharmaceutical Intermediate : 2-(Methylthio)ethylamine is primarily used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceuticals.

  • Organosulfur Compound : 2-(Methylthio)ethylamine is an organosulfur compound . It can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .

  • Ligand and Ligand Precursor : The compound is a ligand and, via Schiff base condensations, a ligand precursor .

Safety And Hazards

2-(Methylthio)ethylamine is a flammable liquid and causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Wearing protective gloves, protective clothing, eye protection, and face protection is advised . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

One of the papers retrieved discusses the use of 2-(Methylthio)ethylamine-based 2D perovskites for efficient solar and thermal energy harvesting . The study suggests that these perovskites are promising candidates for application in solar and thermal energy harvesting .

properties

IUPAC Name

2-methylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWGSFFHHMQKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171774
Record name 2-(Methylthio)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)ethylamine

CAS RN

18542-42-2
Record name 2-(Methylthio)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18542-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methylthio)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Methylthio)ethylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9H8PF5P28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)ethylamine
Reactant of Route 2
2-(Methylthio)ethylamine
Reactant of Route 3
2-(Methylthio)ethylamine
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)ethylamine
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)ethylamine
Reactant of Route 6
2-(Methylthio)ethylamine

Citations

For This Compound
223
Citations
HL Kagdada, S Bhattacharya, A Materny… - The Journal of …, 2022 - ACS Publications
Two-dimensional (2D) halide-based hybrid perovskites are recognized as emerging materials for solar cells and thermoelectric applications. Here, we report on the electronic, optical, …
Number of citations: 1 pubs.acs.org
NM Mozier, JL Hoffman - The FASEB journal, 1990 - Wiley Online Library
Thioether methyltransferase was previously shown to catalyze the S‐adenosylmethionine‐dependent methylation of dimethyl selenide, dimethyl telluride, and various thioethers to …
Number of citations: 31 faseb.onlinelibrary.wiley.com
S Venkata, E Shamo, V Benin - Synthetic Communications®, 2009 - Taylor & Francis
The synthesis and characterization of some substituted benzyl N-nitrosocarbamates with an N-2-(methylthio)ethyl or a bis(2-aminoethyl)sulfide functionality is reported, as a part of a …
Number of citations: 2 www.tandfonline.com
JC Madelmont, D Godeneche, D Parry… - Journal of medicinal …, 1985 - ACS Publications
Three chemical pathways were used for thesynthesis of four new IV'-(2-chloroethyl)-IV-[2-(methylsulfinyl) ethyl]-and IV'-(2-chloroethyl)-IV-[2-(methylsulfonyl) ethyl]-N-or-IV'-nitrosoureas. …
Number of citations: 31 pubs.acs.org
M Xia, Y Xia, Z Zheng, X Chen, J Yang, J Du, A Mei… - Solar …, 2022 - Wiley Online Library
In the rapid development of perovskite solar cells (PSCs), additive engineering has played a significant role for perovskite crystallization and passivation. The high density of defects at …
Number of citations: 4 onlinelibrary.wiley.com
H Ren, S Yu, L Chao, Y Xia, Y Sun, S Zuo, F Li, T Niu… - Nature …, 2020 - nature.com
Two-dimensional Ruddlesden–Popper phase (2DRP) perovskites are known to exhibit improved photostability and environmental stability compared with their three-dimensional (3D) …
Number of citations: 436 www.nature.com
KM Kwak, CH Bai, JY Kim, ES Chu - Clean Technology, 2007 - koreascience.kr
VOCs from the heat recovery ventilation system (total heat exchanger) are measured in this study. Two different types of element (L and M type) from heat recovery ventilating system …
Number of citations: 0 koreascience.kr
HB Jeon, Y Jang - Biochemical and biophysical research communications, 2010 - Elsevier
Cysteamine (1) was reported many years ago to reversibly inhibit lentil seedling amine oxidase, through the formation of a complex with thioacetaldehyde, the turnover product of 1. …
Number of citations: 5 www.sciencedirect.com
JA Cuello‐Garibo, CC James… - … A European Journal, 2019 - Wiley Online Library
Cyclometallated ruthenium complexes typically exhibit red‐shifted absorption bands and lower photolability compared to their polypyridyl analogues. They also have lower symmetry, …
AR Jones, PA Capps - Chemico-Biological Interactions, 1977 - Elsevier
Two biologically active aziridine ring-containing compounds, N,N-ethylene urethane (I) and N,N-ethylene urea (II), have been shown to react with methionine in dilute phosphate buffer (…
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.